1,3-Oxathiolane-2-methanol, 5-(6-chloro-9H-purin-9-yl)-, (2S-trans)-
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Overview
Description
1,3-Oxathiolane-2-methanol, 5-(6-chloro-9H-purin-9-yl)-, (2S-trans)- is a chemical compound with a complex structure that includes an oxathiolane ring and a purine base
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Oxathiolane-2-methanol, 5-(6-chloro-9H-purin-9-yl)-, (2S-trans)- typically involves multiple steps, starting with the preparation of the oxathiolane ring and subsequent attachment of the purine base. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
1,3-Oxathiolane-2-methanol, 5-(6-chloro-9H-purin-9-yl)-, (2S-trans)- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to remove oxygen-containing groups or reduce double bonds.
Substitution: Commonly involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
1,3-Oxathiolane-2-methanol, 5-(6-chloro-9H-purin-9-yl)-, (2S-trans)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in antiviral research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3-Oxathiolane-2-methanol, 5-(6-chloro-9H-purin-9-yl)-, (2S-trans)- involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Oxathiolane-2-methanol, 5-(6-chloro-9H-purin-9-yl)-, (2R-trans)
- 1,3-Oxathiolane-2-methanol, 5-(6-chloro-9H-purin-9-yl)-, (2S-cis)
- 1,3-Oxathiolane-2-methanol, 5-(6-chloro-9H-purin-9-yl)-, (2R-cis)
Uniqueness
The uniqueness of 1,3-Oxathiolane-2-methanol, 5-(6-chloro-9H-purin-9-yl)-, (2S-trans)- lies in its specific stereochemistry, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
149819-58-9 |
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Molecular Formula |
C9H9ClN4O2S |
Molecular Weight |
272.71 g/mol |
IUPAC Name |
[(2S,5S)-5-(6-chloropurin-9-yl)-1,3-oxathiolan-2-yl]methanol |
InChI |
InChI=1S/C9H9ClN4O2S/c10-8-7-9(12-3-11-8)14(4-13-7)5-2-17-6(1-15)16-5/h3-6,15H,1-2H2/t5-,6-/m0/s1 |
InChI Key |
JDKFRCWQPOWKOE-WDSKDSINSA-N |
Isomeric SMILES |
C1[C@H](O[C@@H](S1)CO)N2C=NC3=C2N=CN=C3Cl |
Canonical SMILES |
C1C(OC(S1)CO)N2C=NC3=C2N=CN=C3Cl |
Origin of Product |
United States |
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